N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
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Overview
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzo[c][1,2,5]thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in molecular docking studies to understand its interaction with various biological targets, aiding in the design of new drugs.
Future Directions
Thiazole, a component of the compound, is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . This suggests that “N-(1-(thiazol-2-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide” and its derivatives could have diverse applications in the future.
Mechanism of Action
Target of Action
Similar compounds have been found to target the cyclooxygenase (cox) enzymes .
Mode of Action
Similar compounds have been found to inhibit cox enzymes .
Biochemical Pathways
Similar compounds have been found to affect the cox pathways . The COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Result of Action
Similar compounds have been found to inhibit cox enzymes, which can lead to anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation
Cellular Effects
The cellular effects of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE are currently unknown. Thiazole derivatives have been found to have various effects on cells. For example, some thiazole derivatives have been found to have antitumor activity, indicating that they may affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazole derivatives have been found to exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Chemical Reactions Analysis
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also feature a thiazole ring and piperidine moiety but differ in their specific substitutions and biological activities.
Benzothiazole derivatives: These compounds share the benzothiazole core but have different functional groups, leading to varied applications and properties.
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS2/c21-14(10-1-2-12-13(9-10)19-23-18-12)17-11-3-6-20(7-4-11)15-16-5-8-22-15/h1-2,5,8-9,11H,3-4,6-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMIHOSHCAUZNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC3=NSN=C3C=C2)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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